Adipamidoxime
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Adipamidoxime can be synthesized through the reaction of adiponitrile with hydroxylamine. The reaction typically involves the following steps:
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or other suitable purification techniques .
Adiponitrile: is reacted with in the presence of a base such as .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction vessels to handle the reactants.
- Continuous monitoring of reaction conditions such as temperature and pH.
- Efficient purification systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Adipamidoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Adipamidoxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its anti-inflammatory and anti-tumor activities, making it a potential candidate for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
Adipamidoxime exerts its effects through several mechanisms:
Antimicrobial Activity: It inhibits the growth of microorganisms by interfering with their metabolic processes.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Anti-tumor Activity: It induces apoptosis in tumor cells by activating specific molecular pathways.
Comparison with Similar Compounds
- Formamidoxime
- Acetamidoxime
- Benzamidoxime
Comparison:
- Formamidoxime: Similar in structure but has a formyl group instead of an adipyl group. It is less effective in antimicrobial activity compared to adipamidoxime.
- Acetamidoxime: Contains an acetyl group and is primarily used in different synthetic applications. It has lower anti-inflammatory properties.
- Benzamidoxime: Contains a benzyl group and is more commonly used in coordination chemistry. It has different biological activities compared to this compound .
This compound stands out due to its unique combination of antimicrobial, anti-inflammatory, and anti-tumor activities, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
1-N',6-N'-dihydroxyhexanediimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQNCWWVKWCZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=NO)N)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C(=N/O)/N)CC/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165332 | |
Record name | N(1),N(6)-Dihydroxyhexanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15347-78-1 | |
Record name | Adipyl diamidoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015347781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adipamidoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N(1),N(6)-Dihydroxyhexanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADIPYL DIAMIDOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K464TO7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.